Sodium 3-oxo-3-phenylpropanoate
Overview
Description
Sodium 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C9H7NaO3. It is a sodium salt derivative of 3-oxo-3-phenylpropanoic acid. This compound is primarily used in organic synthesis and research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-oxo-3-phenylpropanoate can be synthesized through the neutralization of 3-oxo-3-phenylpropanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by evaporation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or other electrophiles can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sodium 3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-oxo-3-phenylpropanoate involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. It can form various intermediates and products through its interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
3-oxo-3-phenylpropanoic acid: The parent acid form of sodium 3-oxo-3-phenylpropanoate.
Phenylacetic acid: A structurally similar compound with a phenyl group attached to an acetic acid moiety.
Benzoylformic acid: Another related compound with a benzoyl group attached to a formic acid moiety.
Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its parent acid and other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
sodium;3-oxo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIIURBGZRQXFQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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